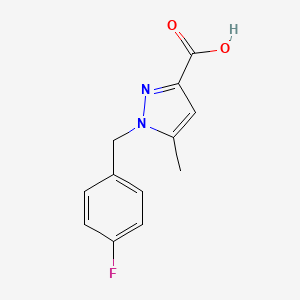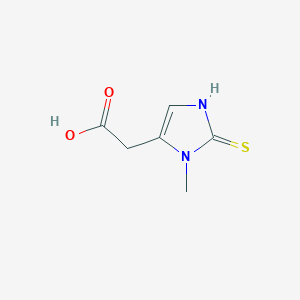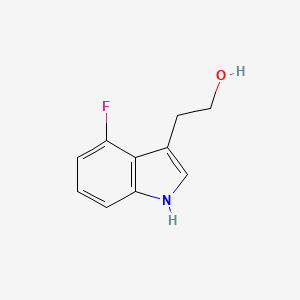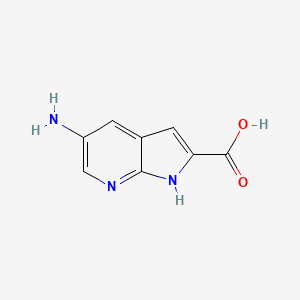
5-Amino-7-azaindole-2-carboxylic acid
Descripción general
Descripción
5-Amino-7-azaindole-2-carboxylic acid is a chemical compound with the molecular formula C8H7N3O2 . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is also a reactant for the synthesis of azaindol derivatives .
Synthesis Analysis
The synthesis of 7-azaindoles often involves initial Sonogashira coupling of a 3-halosubstituted-2-aminopyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . A novel one-pot method for selectively synthesizing 7-azaindoles has also been developed, which involves reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .Molecular Structure Analysis
The molecular structure of 7-azaindole effectively breaks up carboxylic acid dimers by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations .Chemical Reactions Analysis
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products . It provides a perfectly complemental structure that can interact through its basic site with the O–H and through the N–H with the carbonyl functionality of the carboxylic acid .Aplicaciones Científicas De Investigación
Synthesis of Azaindol Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry . A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed .
- Methods of Application : The method involves reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes . The chemoselectivity is counterion dependent, with LiN (SiMe 3) 2 generating 7-azaindolines and KN (SiMe 3) 2 furnishing 7-azaindoles .
- Results or Outcomes : A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
Design of Kinase Inhibitors
- Scientific Field : Medicinal Chemistry
- Application Summary : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
- Methods of Application : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
- Results or Outcomes : PIM kinases, which have been found to be upregulated in many hematological malignancies and solid tumors, can be targeted using the azaindole framework .
Synthesis of Azaindoles from Pyridine and Pyrrole Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
- Methods of Application : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results or Outcomes : This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline
- Scientific Field : Organic Chemistry
- Application Summary : Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .
- Methods of Application : A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed . These can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .
- Results or Outcomes : A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
Recent Developments in the Synthesis of Azaindoles
- Scientific Field : Organic Chemistry
- Application Summary : The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . This chemical scaffold has yielded several therapeutic agents for a variety of diseases .
- Methods of Application : Numerous investigators have designed and implemented novel synthetic methods for azaindole core units . Using these novel strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
- Results or Outcomes : This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline
- Scientific Field : Organic Chemistry
- Application Summary : Azaindoles and azaindolines are important core structures in pharmaceuticals and natural products, which have found wide applications in the field of medicinal chemistry .
- Methods of Application : A novel one-pot method for selectively synthesizing 7-azaindoles and 7-azaindolines has been developed . These can be generated by reactions between the readily available 2-fluoro-3-methylpyridine and arylaldehydes .
- Results or Outcomes : A range of substituents can be introduced under these conditions, providing handles for further elaboration and functionalization .
Safety And Hazards
Direcciones Futuras
The determination of absolute configurations of carboxylic acids by vibrational circular dichroism (VCD) spectroscopy is often complicated by self-aggregation and the subsequent need to compute the spectra of the aggregates. The use of 7-azaindole effectively breaks up these aggregates by stronger complemental hydrogen bonding to the COOH moiety, enabling drastic simplification and acceleration of VCD spectra calculations . This suggests potential future directions in the study and application of 7-azaindole and its derivatives.
Propiedades
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-5-1-4-2-6(8(12)13)11-7(4)10-3-5/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHLUZNJRYXVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-7-azaindole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



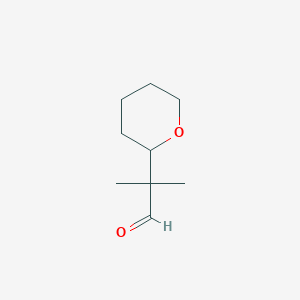

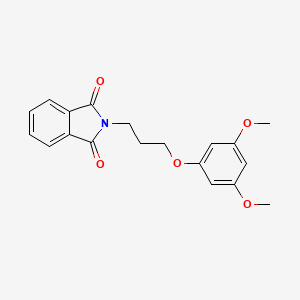
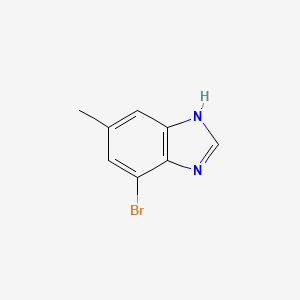
![5H-Pyrrolo[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1446638.png)
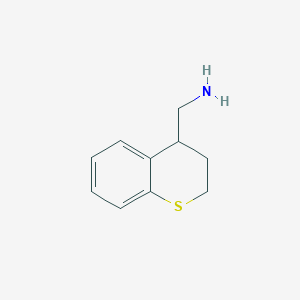
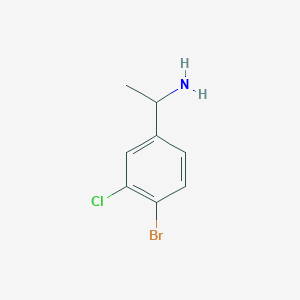
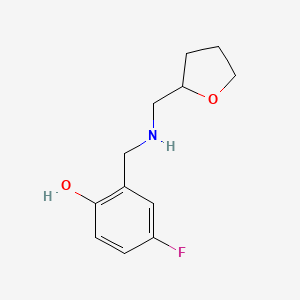

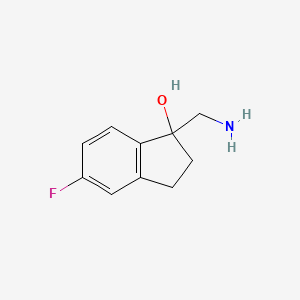
![2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1446649.png)
